3-(5-Indanyl)-1-propanol
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Overview
Description
3-(5-Indanyl)-1-propanol is an organic compound characterized by the presence of an indane ring attached to a propanol chain
Mechanism of Action
Target of Action
This compound is a derivative of indene, which is known to form complexes with transition metals . These complexes have been studied in organometallic chemistry . .
Mode of Action
The mode of action of 3-(5-Indanyl)-1-propanol is not well-documented. As a derivative of indene, it may interact with its targets in a manner similar to other indene-based compounds. For example, transition metal indenyl complexes are known to exhibit various bonding modes, including η5 and η3, which can interconvert . This flexibility might influence the compound’s interaction with its targets.
Pharmacokinetics
The compound’s molecular weight is 176.25 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and more likely to cross cell membranes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Indanyl)-1-propanol typically involves the following steps:
Starting Material: The synthesis begins with indane, which can be obtained through the hydrogenation of indene.
Formylation: Indane undergoes formylation via Friedel-Crafts alkylation using dichloromethyl methyl ether and tin(IV) chloride as the Lewis acid. The intermediate product is then hydrolyzed to form the aldehyde.
Reduction: The aldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 3-(5-Indanyl)propanal or 3-(5-Indanyl)propanoic acid.
Reduction: 3-(5-Indanyl)propane.
Substitution: 3-(5-Indanyl)-1-chloropropane or 3-(5-Indanyl)-1-bromopropane.
Scientific Research Applications
3-(5-Indanyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Indane: The parent compound, which lacks the propanol chain.
3-(5-Indanyl)propanal: The aldehyde derivative.
3-(5-Indanyl)propanoic acid: The carboxylic acid derivative.
Uniqueness: 3-(5-Indanyl)-1-propanol is unique due to the presence of both an indane ring and a propanol chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9,13H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPDTRFNRJNPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56635-78-0 |
Source
|
Record name | 3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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